molecular formula C18H17N5OS2 B3743406 N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide

N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide

Cat. No.: B3743406
M. Wt: 383.5 g/mol
InChI Key: UIDHLPZXIKVGDH-UHFFFAOYSA-N
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Description

N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the larger family of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide typically involves multiple steps. One common method starts with the preparation of the core thienopyrimidine structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the compound 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4[3H]one can be synthesized by slow evaporation using ethyl acetate as a solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide involves its interaction with specific molecular targets. For instance, it may regulate the transcription of genes that control cell-cycle progression through the phosphorylation of histones . This can lead to the inhibition of a subset of genes, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c24-16(11-6-2-1-3-7-11)21-18(25)23-22-15-14-12-8-4-5-9-13(12)26-17(14)20-10-19-15/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,22)(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDHLPZXIKVGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NNC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide
Reactant of Route 3
N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide
Reactant of Route 4
N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide
Reactant of Route 5
N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide
Reactant of Route 6
N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide

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